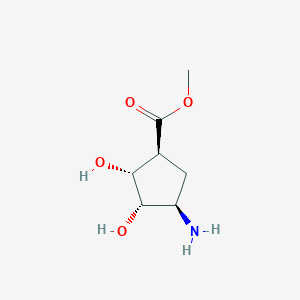
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with chloro, nitrophenyl, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the nucleophilic aromatic substitution (S_NAr) reaction where a pyrimidine derivative is reacted with a nitrophenyl compound under basic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF_3I) in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K_2CO_3) in dimethylformamide (DMF).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Major Products:
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Reduction: Formation of 2-Chloro-6-(4-aminophenyl)-4-(trifluoromethyl)pyrimidine.
Oxidation: Formation of oxidized derivatives with additional functional groups.
科学研究应用
2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine exerts its effects is largely dependent on its interaction with molecular targets. The compound can act as an inhibitor or activator of specific enzymes, modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
相似化合物的比较
2-Chloro-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different reactivity and applications.
6-(4-Nitrophenyl)-4-(trifluoromethyl)pyrimidine: Lacks the chloro group, affecting its substitution reactions.
2-Chloro-6-(4-nitrophenyl)pyrimidine: Lacks the trifluoromethyl group, influencing its lipophilicity and biological activity.
Uniqueness: 2-Chloro-6-(4-nitrophenyl)-4-(trifluoromethyl)pyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitrophenyl group provides opportunities for further functionalization.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
属性
分子式 |
C11H5ClF3N3O2 |
|---|---|
分子量 |
303.62 g/mol |
IUPAC 名称 |
2-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C11H5ClF3N3O2/c12-10-16-8(5-9(17-10)11(13,14)15)6-1-3-7(4-2-6)18(19)20/h1-5H |
InChI 键 |
MJGDMMTVKSSTBT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NC(=N2)Cl)C(F)(F)F)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-(hydroxymethyl)-5-(2,2,2-trifluoroethoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13727131.png)


![3'-(tert-Butyl)-5'-formyl-4'-hydroxy-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13727142.png)



![Cyclopropanecarboxylic acid [2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-yl]-amide](/img/structure/B13727173.png)





